

5-Hydroxythiabendazole: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: 5-Hydroxythiabendazole

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough overview of **5-Hydroxythiabendazole**, the major metabolite of the widely used anthelmintic and fungicide, thiabendazole. This document covers its chemical identity, physicochemical properties, and detailed experimental protocols for its analysis. Furthermore, it elucidates the metabolic pathway leading to its formation and subsequent bioactivation.

Core Nomenclature and Chemical Identifiers

5-Hydroxythiabendazole, a key biomarker for thiabendazole exposure, is identified by the CAS Number 948-71-0^{[1][2][3][4]}. A comprehensive list of its nomenclature and chemical identifiers is provided in the table below.

Identifier Type	Identifier
CAS Number	948-71-0[1][2][3][4]
IUPAC Name	2-(1,3-thiazol-4-yl)-3H-benzimidazol-5-ol[4][5]
Synonyms	5-OH TBZ, 2-(4-Thiazolyl)-1H-benzimidazol-6-ol, 5-Hydroxy-thiabendazole, 2-(4-Thiazolyl)-5-benzimidazolol[1][3][4][6]
Molecular Formula	C ₁₀ H ₇ N ₃ OS[1][2][3]
InChI	InChI=1S/C10H7N3OS/c14-6-1-2-7-8(3-6)13-10(12-7)9-4-15-5-11-9/h1-5,14H,(H,12,13)[1][4][6]
InChIKey	VNENJHUOPQAPAT-UHFFFAOYSA-N[1][3][4][6]
SMILES	<chem>Oc1ccc2[nH]c(nc2c1)-c3cscn3</chem> [6]

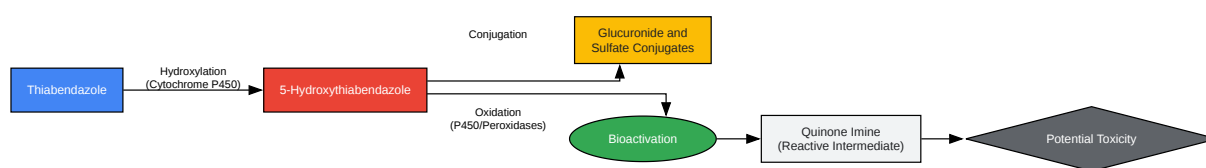
Physicochemical and Analytical Data

A summary of the key physicochemical and analytical properties of **5-Hydroxythiabendazole** is presented below, offering a quick reference for laboratory applications.

Property	Value
Molecular Weight	217.25 g/mol [2][4][6]
Appearance	Crystalline solid[3][7]
Purity	≥98%[7]
Solubility	DMF: 20 mg/ml, DMSO: 20 mg/ml, Ethanol: 0.5 mg/ml, DMSO:PBS (pH 7.2) (1:20): 0.05 mg/ml[1][3][7]
UV/Vis. (λ _{max})	250, 318 nm[1][7]
Storage Temperature	-20°C[1][7]
Stability	≥ 4 years[1][7]

Metabolic Pathway and Bioactivation

5-Hydroxythiabendazole is the primary metabolite of thiabendazole in various species, including humans and animals[8][9]. The metabolic transformation primarily involves the hydroxylation of the benzimidazole ring[8]. This process is followed by conjugation to form glucuronide and sulfate derivatives[8]. The metabolic conversion of thiabendazole is a critical aspect of its pharmacokinetics and toxicological profile.



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Metabolic pathway of Thiabendazole to **5-Hydroxythiabendazole** and its subsequent bioactivation.

Experimental Protocols

Detailed methodologies for the analysis and study of **5-Hydroxythiabendazole** are crucial for accurate and reproducible research. Below are protocols for its determination in biological matrices and for studying its in vitro metabolism.

Determination of 5-Hydroxythiabendazole in Bovine Tissues by LC-MS

This method allows for the simultaneous determination of thiabendazole and **5-hydroxythiabendazole** in animal tissues[2].

- Sample Preparation:
 - Homogenize tissue samples in a pH 7.0 buffer.

- Extract the homogenate with ethyl acetate.
- Perform a clean-up step using CN solid-phase extraction columns[2].
- Chromatographic Conditions:
 - Utilize a liquid chromatography system with gradient elution for separation.
 - Employ a mass spectrometer for detection[2].
- Mass Spectrometry Detection:
 - For screening, monitor the protonated molecular ions at m/z 218 for **5-hydroxythiabendazole**[2].
 - For confirmation, use atmospheric pressure chemical ionization (APCI) LC-MS with multiple ion monitoring[2].

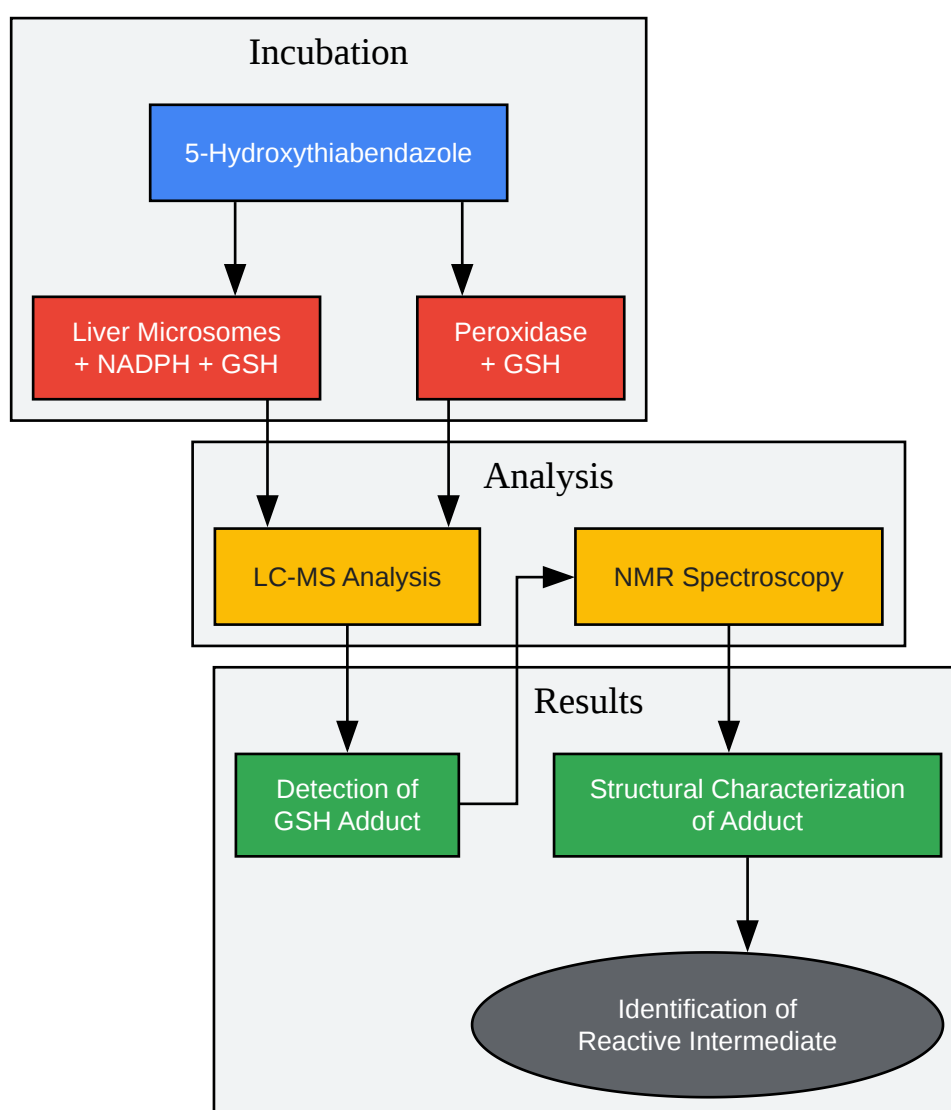
In Vitro Metabolic Bioactivation of 5-Hydroxythiabendazole

This protocol investigates the bioactivation of **5-Hydroxythiabendazole** by cytochrome P450 and peroxidases[1].

- Microsomal Incubation:
 - Incubate **5-Hydroxythiabendazole** with liver microsomes.
 - Supplement the incubation mixture with NADPH and reduced glutathione (GSH) to trap reactive metabolites[1].
- Peroxidase-Mediated Incubation:
 - Incubate **5-Hydroxythiabendazole** with a peroxidase enzyme (e.g., horseradish peroxidase).
 - Fortify the incubation with GSH[1].

- Analysis:
 - Analyze the incubation mixtures for the formation of a GSH adduct of **5-Hydroxythiabendazole**.
 - Characterize the structure of the conjugate using mass spectrometry and NMR to identify the site of GSH addition[1]. This helps in identifying the reactive intermediate, such as a quinone imine[1].

The following workflow illustrates the experimental process for investigating the bioactivation of **5-Hydroxythiabendazole**.



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Experimental workflow for the in vitro bioactivation study of **5-Hydroxythiabendazole**.

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